![molecular formula C₅₀H₈₄N₄O₃₆ B1146305 NGA2 Glycan CAS No. 84808-02-6](/img/structure/B1146305.png)
NGA2 Glycan
Overview
Description
NGA2 Glycan is an asialo-, agalacto-, bi-antennary complex-type N-glycan. It is a substructure of NA2 glycan and is found on many mammalian glycoproteins, including human immunoglobulin G. This compound is a bi-antennary N-linked oligosaccharide, which means it has two branches extending from the core structure .
Mechanism of Action
Target of Action
NGA2 Glycan, also known as Asialo-, agalacto-, bi-antennary complex-type N-glycan, is a substructure of NA2 glycan . It is found on many mammalian glycoproteins, including human IgG , and is a substructure of bi-antennary N-linked oligosaccharides such as A2, A1, and NA2 . These glycoproteins serve as the primary targets of this compound.
Biochemical Pathways
This compound is involved in the N-glycosylation processing pathway . In this pathway, this compound, along with other glycans, is added to proteins during their synthesis in the endoplasmic reticulum . This process is crucial for the proper folding and function of these proteins .
Pharmacokinetics
It is known that this compound is typically purified from the oligosaccharide pool released from bovine serum by hydrazinolysis using a combination of hplc and glycosidase digestion .
Result of Action
The result of this compound’s action is the modification of the structure and function of the target glycoproteins. This modification can influence various biological processes, including protein folding and function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of glycosidases and environmental carbohydrates can affect the action of this compound . Therefore, it is crucial to ensure that any glass, plasticware, or solvents used are free of glycosidases and environmental carbohydrates .
Biochemical Analysis
Biochemical Properties
NGA2 Glycan plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving binding interactions that influence the function and activity of these biomolecules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these mechanisms are complex and depend on the specific cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner. This includes interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can have significant effects on its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
NGA2 Glycan is typically purified from the oligosaccharide pool released from bovine serum. The preparation involves hydrazinolysis, followed by a combination of high-performance liquid chromatography and glycosidase digestion . The compound is dried by centrifugal evaporation from an aqueous solution and stored at -20°C to maintain stability .
Chemical Reactions Analysis
NGA2 Glycan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may result in the formation of alcohols.
Scientific Research Applications
Scientific Research Applications
NGA2 Glycan has extensive applications across multiple scientific disciplines:
Chemistry
- Glycosylation Studies : this compound is instrumental in studying glycosylation patterns, which are critical for understanding protein functions and interactions. Researchers utilize this glycan to synthesize complex carbohydrates and analyze their structural characteristics .
Biology
- Protein-Glycan Interactions : This glycan is used to investigate the interactions between proteins and glycans, shedding light on cellular processes such as signaling pathways and immune responses. Understanding these interactions can reveal insights into disease mechanisms and potential therapeutic targets .
Medicine
- Therapeutic Development : this compound is pivotal in developing therapeutic glycoproteins. Its structural properties can influence the efficacy and safety of biopharmaceuticals, making it a focus for researchers aiming to enhance drug delivery systems and therapeutic outcomes .
- Glycan-Related Diseases : The study of this compound aids in understanding various diseases linked to aberrant glycosylation patterns, including cancer and autoimmune disorders. This research can lead to the identification of biomarkers for disease progression and treatment response .
Industry
- Biopharmaceutical Production : In the biopharmaceutical industry, this compound is utilized to optimize the production of glycoproteins with desired glycosylation profiles. This optimization is crucial for ensuring the therapeutic efficacy and regulatory compliance of biopharmaceutical products .
- Glycan-Based Diagnostics : The development of diagnostic tools that leverage this compound can improve disease detection and monitoring by providing insights into glycosylation changes associated with specific conditions .
Biochemical Properties
This compound exhibits several key biochemical properties that facilitate its diverse applications:
- Binding Interactions : It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For example, studies have shown that NGA2 binds tightly to certain β-prism domains, which can be leveraged in therapeutic contexts .
- Cellular Effects : This compound significantly impacts cellular processes, including gene expression and metabolism. Its role in cell signaling pathways makes it a target for research into cellular responses to external stimuli .
- Molecular Mechanisms : At the molecular level, this compound exerts its effects through binding interactions, enzyme modulation, and alterations in gene expression patterns, providing a multifaceted approach to understanding biological systems .
Case Study 1: Immunoglobulin A (IgA) Research
A study focused on human IgA2 demonstrated how variations in N-glycans affect antibody structure and function. The absence of specific glycans led to increased flexibility between the Fab and Fc domains, impacting receptor binding capabilities. This research highlights the importance of this compound in modulating immune responses through structural changes in antibodies .
Case Study 2: Anti-Toxin Therapeutics
Research investigating Vibrio cholerae cytolysin revealed that NGA2 can reduce hemolytic activity by competing with the toxin for binding sites. This suggests potential therapeutic applications for sugar-derived compounds like NGA2 in developing anti-toxin treatments .
Comparison with Similar Compounds
NGA2 Glycan is unique due to its specific structure and properties. Similar compounds include:
A2 Glycan: A di-sialylated parent of NA2 glycan.
A1 Glycan: A mono-sialylated parent of NA2 glycan.
NA2 Glycan: A di-galactosylated parent of this compound.
These compounds share similar structural features but differ in their specific glycosylation patterns and biological functions.
Biological Activity
NGA2 glycan, a biantennary N-glycan characterized by terminal N-acetylglucosamine residues, plays significant roles in various biological processes. This article explores its biological activity, focusing on its interactions with proteins, implications in disease, and potential therapeutic applications.
Structure and Characteristics
This compound is typically purified from mammalian sources such as bovine serum through hydrazinolysis followed by high-performance liquid chromatography (HPLC) and glycosidase digestion. It is commonly found on several glycoproteins, including immunoglobulin G (IgG), gamma globulins, asialo serum transferrin, and fibrin . The structural formula of NGA2 can be represented as follows:
- Molecular Weight : 1438 Da
- Composition : Biantennary structure with terminal N-acetylglucosamine residues.
1. Interaction with Toxins
This compound has been shown to interact with the Vibrio cholerae cytolysin (VCC), a pore-forming toxin. Research indicates that NGA2 can reduce the hemolytic activity of VCC, suggesting its potential as an anti-toxin therapeutic. The β-prism domain of VCC binds specifically to complex N-glycans like NGA2 with an affinity of approximately 100 nM . This interaction highlights the role of NGA2 in mediating cellular responses to pathogenic agents.
2. Role in Immune Response
Glycans like NGA2 are integral to the immune system. They are involved in cell recognition processes that can influence immune responses. For instance, modifications of NGA2 with Lewis X type sugars enhance binding affinity to immune cells, thereby potentially modulating immune interactions .
3. Implications in Disease
Alterations in glycosylation patterns, including those involving NGA2, have been associated with various diseases, particularly cancer. Changes in the expression levels of specific glycans can affect tumor progression and metastasis . For example, aberrant glycosylation has been linked to the malignancy of certain cancers, indicating that NGA2 may play a role in cancer biology.
Table 1: Summary of Research Findings on this compound
Case Study: Therapeutic Applications
A notable case study involves using sugar-derived compounds like NGA2 as anti-toxin agents against cholera toxin. In vitro assays demonstrated that pre-treatment with NGA2 significantly reduced cell lysis caused by VCC . This finding opens avenues for developing novel therapeutics targeting glycan interactions.
Properties
IUPAC Name |
ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H6/c2*1-2/h2*1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWXKIHEBFTVRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40708311 | |
Record name | PUBCHEM_54005949 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40708311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84808-02-6 | |
Record name | PUBCHEM_54005949 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40708311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84808-02-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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